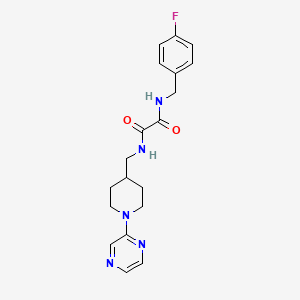

N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, commonly referred to as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a small molecule that can be used as a chemical probe to study protein structure and dynamics.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Orexins (OX) and their receptors (OXR) play significant roles in regulating feeding, arousal, stress, and drug abuse. The neural systems motivating and reinforcing drug abuse might also underlie compulsive food seeking and intake. A study by Piccoli et al. (2012) evaluated the effects of various OXR antagonists in a binge eating model in female rats. The study found that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Chemical Synthesis and Functionalization

The chemical synthesis and functionalization of molecules like N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide have been explored for the creation of new compounds with potential therapeutic applications. Dell et al. (1994) reported on the preparation of new benzylidenemalononitriles via an SNAr reaction, extending the methodology to produce other disubstituted compounds, which could serve as intermediates for further chemical transformations (Dell et al., 1994).

Corrosion Inhibition

The study of piperidine derivatives, including compounds similar to N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, has shown potential in corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. This research provides insights into designing more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).

properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2/c20-16-3-1-14(2-4-16)11-23-18(26)19(27)24-12-15-5-9-25(10-6-15)17-13-21-7-8-22-17/h1-4,7-8,13,15H,5-6,9-12H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOSMNUNVFWYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2692490.png)

![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)

![6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2692497.png)

![tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate](/img/structure/B2692498.png)

![1-[(2-Methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2692500.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)